N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with furan-2-carboxylic acid under acidic conditions to form the furan-2-carbonyl piperazine intermediate.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-15-6-3-4-7-16(15)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-25-17/h3-8,13H,2,9-12,14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNPTNCDGQWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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